N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is an organic compound that features a benzodioxole ring and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Benzothiazole Ring: This can be synthesized by the reaction of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazole intermediates through an amide bond formation, possibly using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Benzothiazole Derivatives: Compounds like riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS).
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is unique due to the combination of the benzodioxole and benzothiazole rings, which may confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C17H14N2O4S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H14N2O4S/c20-16(18-11-5-6-13-14(9-11)23-10-22-13)7-8-19-17(21)12-3-1-2-4-15(12)24-19/h1-6,9H,7-8,10H2,(H,18,20) |
InChI Key |
OYNAIMPMVZSSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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